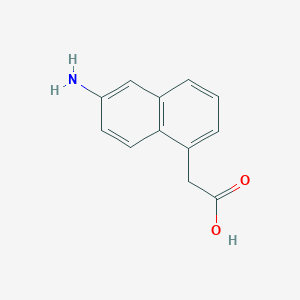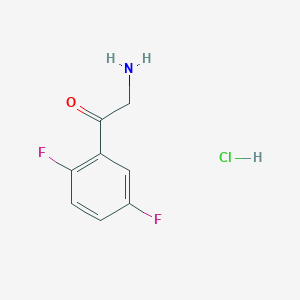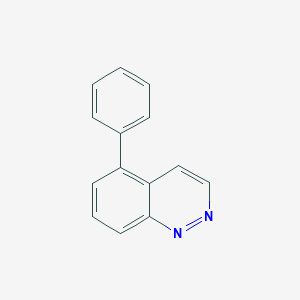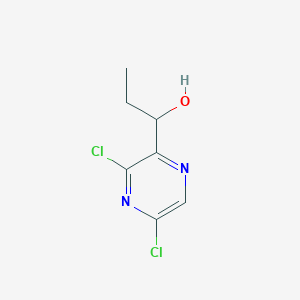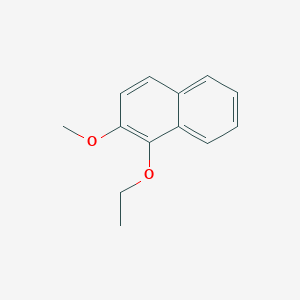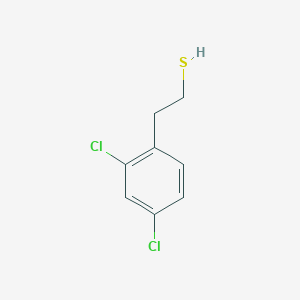
Benzeneethanethiol, 2,4-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneethanethiol, 2,4-dichloro- is a halogenated aromatic thiol It is a compound that contains a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a thiol group (-SH) attached to the ethane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethiol, 2,4-dichloro- typically involves the halogenation of benzene derivatives followed by thiolation. One common method includes the reaction of 2,4-dichlorobenzene with thiourea under acidic conditions to form the desired thiol compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of Benzeneethanethiol, 2,4-dichloro- may involve large-scale halogenation processes using chlorinating agents such as chlorine gas or sulfuryl chloride. The thiolation step can be carried out using thiourea or other sulfur-containing reagents under optimized conditions to achieve efficient production .
化学反应分析
Types of Reactions
Benzeneethanethiol, 2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Benzeneethanethiol, 2,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of Benzeneethanethiol, 2,4-dichloro- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the ethane chain.
2,4-Dichlorophenol: Contains hydroxyl group instead of thiol.
2,4-Dichlorobenzyl alcohol: Contains hydroxyl group attached to benzyl position.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial contexts .
属性
分子式 |
C8H8Cl2S |
|---|---|
分子量 |
207.12 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI 键 |
BJNJJDXSABUTLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
